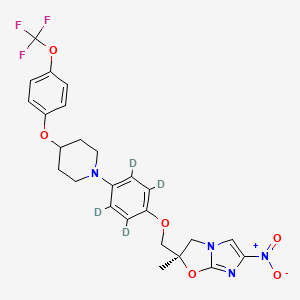

Delamanid-D4

Description

BenchChem offers high-quality Delamanid-D4 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Delamanid-D4 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2R)-2-methyl-6-nitro-2-[[2,3,5,6-tetradeuterio-4-[4-[4-(trifluoromethoxy)phenoxy]piperidin-1-yl]phenoxy]methyl]-3H-imidazo[2,1-b][1,3]oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25F3N4O6/c1-24(15-31-14-22(32(33)34)29-23(31)38-24)16-35-18-4-2-17(3-5-18)30-12-10-20(11-13-30)36-19-6-8-21(9-7-19)37-25(26,27)28/h2-9,14,20H,10-13,15-16H2,1H3/t24-/m1/s1/i2D,3D,4D,5D | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDAOLTSRNUSPPH-HALYWNOZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN2C=C(N=C2O1)[N+](=O)[O-])COC3=CC=C(C=C3)N4CCC(CC4)OC5=CC=C(C=C5)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1N2CCC(CC2)OC3=CC=C(C=C3)OC(F)(F)F)[2H])[2H])OC[C@]4(CN5C=C(N=C5O4)[N+](=O)[O-])C)[2H] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25F3N4O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

538.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Delamanid-D4: A Technical Guide to its Chemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and stability of Delamanid-D4, a deuterated analog of the anti-tuberculosis agent Delamanid. This document is intended to serve as a critical resource for researchers, scientists, and professionals engaged in drug development and analytical studies involving Delamanid.

Introduction

Delamanid is a potent therapeutic agent used in the treatment of multidrug-resistant tuberculosis (MDR-TB). It belongs to the nitro-dihydro-imidazooxazole class of compounds and functions as a prodrug, inhibiting the synthesis of mycolic acids essential for the mycobacterial cell wall.[1] Delamanid-D4, the deuterium-labeled version of Delamanid, serves as a crucial internal standard in pharmacokinetic and metabolic studies, enabling precise quantification in various biological matrices.[2][3]

Chemical Properties of Delamanid-D4

The fundamental chemical properties of Delamanid-D4 are summarized in the table below, providing a foundational reference for its use in experimental settings.

| Property | Value |

| Chemical Name | (2R)-2-methyl-6-nitro-2-[[2,3,5,6-tetradeuterio-4-[4-[4-(trifluoromethoxy)phenoxy]piperidin-1-yl]phenoxy]methyl]-3H-imidazo[2,1-b][4][5]oxazole |

| Synonyms | OPC-67683-d4 |

| Molecular Formula | C₂₅H₂₁D₄F₃N₄O₆ |

| Molecular Weight | 538.51 g/mol |

| CAS Number | 2747917-54-8 |

| Appearance | White solid |

| Solubility | DMF: ≥ 25 mg/mL (46.42 mM); DMSO: ≥ 20 mg/mL (37.14 mM) |

Stability and Storage

The stability of Delamanid-D4 is a critical factor for its application as an internal standard. The following table outlines the recommended storage conditions to maintain its integrity.

| Condition | Matrix/Form | Duration |

| -80°C | Stock Solution | 6 months |

| -20°C | Stock Solution | 1 month |

| -20°C | In Plasma | Stable for 9 weeks and after 3 freeze-thaw cycles |

| 4°C | In Processed Samples | 24 hours |

| Powder | -20°C | 3 years |

| Powder | 4°C | 2 years |

Bioactivation and Metabolic Pathways

Delamanid is a prodrug that requires activation within the mycobacterium to exert its therapeutic effect. In humans, it undergoes extensive metabolism.

Mycobacterial Bioactivation Pathway

Delamanid is activated by the mycobacterial F420 coenzyme system. The deazaflavin-dependent nitroreductase (Ddn) is responsible for the bioactivation of Delamanid.[4] This process is crucial for the drug's antimycobacterial activity.

Caption: Mycobacterial bioactivation pathway of Delamanid.

Human Metabolic Pathway

In humans, Delamanid is primarily metabolized by serum albumin, followed by cytochrome P450 enzymes, particularly CYP3A4.[1][6] The initial step is the cleavage of the 6-nitro-2,3-dihydroimidazo[2,1-b]oxazole moiety to form the major metabolite, DM-6705.[7]

Caption: Human metabolic pathway of Delamanid.

Experimental Protocols

Accurate quantification and stability assessment of Delamanid and Delamanid-D4 are paramount. Below are summaries of established analytical methodologies.

Quantification in Biological Matrices by LC-MS/MS

This protocol is for the determination of Delamanid in plasma, using Delamanid-D4 as an internal standard.[8][9]

Workflow:

Caption: Workflow for Delamanid quantification by LC-MS/MS.

Detailed Steps:

-

Sample Preparation:

-

Thaw plasma samples on ice.

-

Spike a known concentration of Delamanid-D4 internal standard solution into the plasma sample.

-

Precipitate proteins by adding a solvent such as acetonitrile.

-

Vortex the mixture and then centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean vial for analysis.

-

-

LC-MS/MS Conditions:

-

Chromatographic Separation: Utilize a C18 reversed-phase column. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., methanol or acetonitrile with formic acid) is typically employed.

-

Mass Spectrometry: Employ a triple quadrupole mass spectrometer with electrospray ionization (ESI) in the positive ion mode. Monitor specific precursor-to-product ion transitions for both Delamanid and Delamanid-D4.

-

Stability-Indicating HPLC Method (Forced Degradation Study)

This method is designed to assess the stability of Delamanid under various stress conditions and to separate the parent drug from its degradation products.[3][10][11]

Workflow:

Caption: Workflow for a forced degradation study of Delamanid.

Forced Degradation Conditions:

-

Acidic Hydrolysis: Treat the drug solution with an acid (e.g., 0.1N HCl) and heat.[3]

-

Alkaline Hydrolysis: Treat the drug solution with a base (e.g., 0.1N NaOH) and heat.[3]

-

Oxidative Degradation: Expose the drug solution to hydrogen peroxide (e.g., 3% H₂O₂).[3]

-

Thermal Degradation: Heat the drug solution at a high temperature (e.g., 105°C).[12]

HPLC Conditions:

-

Column: A reversed-phase C18 column is typically used.[10]

-

Mobile Phase: A mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile) is common.[10]

-

Detection: UV detection at a wavelength where Delamanid shows significant absorbance (e.g., 254 nm).[10]

Conclusion

Delamanid-D4 is an indispensable tool for the robust and accurate bioanalysis of Delamanid. A thorough understanding of its chemical properties, stability, and the analytical methods for its use is essential for researchers in the field of tuberculosis drug development. The information and protocols provided in this guide are intended to support the design and execution of scientifically sound studies.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. researchgate.net [researchgate.net]

- 3. jddtonline.info [jddtonline.info]

- 4. Delamanid or pretomanid? A Solomonic judgement! - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Pharmacokinetics and Metabolism of Delamanid, a Novel Anti-Tuberculosis Drug, in Animals and Humans: Importance of Albumin Metabolism In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Liquid chromatography-tandem mass spectrometry analysis of delamanid and its metabolite in human cerebrospinal fluid using protein precipitation and on-line solid-phase extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jddtonline.info [jddtonline.info]

- 11. researchgate.net [researchgate.net]

- 12. scispace.com [scispace.com]

The Use of Delamanid-D4 as an Internal Standard in Mass Spectrometry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of Delamanid-D4 as an internal standard for the quantitative analysis of Delamanid in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard like Delamanid-D4 is critical for accurate and precise quantification, as it effectively compensates for variations in sample preparation, injection volume, and matrix effects.

Introduction to Delamanid and the Role of an Internal Standard

Delamanid is a crucial drug in the treatment of multidrug-resistant tuberculosis (MDR-TB).[1][2] It belongs to the nitro-dihydro-imidazooxazole class of compounds and functions by inhibiting the synthesis of mycolic acids, essential components of the mycobacterial cell wall.[2][3] Accurate measurement of Delamanid concentrations in patient samples is vital for pharmacokinetic studies, therapeutic drug monitoring, and ensuring treatment efficacy.

Mass spectrometry, particularly LC-MS/MS, is the preferred method for quantifying drugs in biological fluids due to its high sensitivity and selectivity. However, the accuracy of LC-MS/MS can be influenced by several factors. An internal standard (IS) that closely mimics the analyte's chemical and physical properties is therefore co-administered with the sample. Delamanid-D4, a deuterated version of Delamanid, serves as an ideal internal standard because it co-elutes with Delamanid and exhibits similar ionization efficiency, but is distinguishable by its mass-to-charge ratio.[4][5][6]

Experimental Workflow for Delamanid Quantification

The general workflow for quantifying Delamanid in a biological matrix using Delamanid-D4 as an internal standard involves sample preparation, LC separation, and MS/MS detection.

Caption: A generalized workflow for the quantification of Delamanid using Delamanid-D4.

Detailed Experimental Protocols

The following protocols are synthesized from validated methods for the quantification of Delamanid in human plasma and cerebrospinal fluid (CSF).[4][5]

Sample Preparation: Protein Precipitation

Protein precipitation is a common and straightforward method for extracting Delamanid from biological matrices.

-

Sample Aliquoting: Transfer a known volume (e.g., 100 µL) of the biological sample (plasma, CSF) into a clean microcentrifuge tube.

-

Internal Standard Spiking: Add a small volume (e.g., 10 µL) of a working solution of Delamanid-D4 in an organic solvent (e.g., methanol) to each sample, calibration standard, and quality control (QC) sample.

-

Precipitating Agent Addition: Add a larger volume (e.g., 300 µL) of a cold protein precipitating agent, such as acetonitrile or methanol, to each tube.

-

Vortexing: Vortex the tubes vigorously for approximately 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a well plate for LC-MS/MS analysis.

Sample Preparation: Solid-Phase Extraction (SPE)

For cleaner extracts and potentially lower limits of quantification, online or offline solid-phase extraction can be employed.[4][5][7]

-

Sample Pre-treatment: Samples are first subjected to protein precipitation as described above.

-

SPE Column Conditioning: An appropriate SPE column (e.g., Phenomenex Gemini-NX C18) is conditioned with methanol followed by water.[4][5]

-

Sample Loading: The supernatant from the pre-treated sample is loaded onto the conditioned SPE column.

-

Washing: The column is washed with a weak solvent (e.g., water or a low percentage of organic solvent) to remove interfering substances.

-

Elution: Delamanid and Delamanid-D4 are eluted from the column using a strong organic solvent (e.g., acetonitrile or methanol).

-

Evaporation and Reconstitution: The eluate is evaporated to dryness under a stream of nitrogen and then reconstituted in a mobile phase-compatible solvent for injection into the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Parameters

The following tables summarize typical LC and MS/MS parameters used for the analysis of Delamanid.

Table 1: Liquid Chromatography Parameters

| Parameter | Typical Value |

| HPLC System | Agilent 1260 HPLC system or equivalent[4][5] |

| Analytical Column | Waters Xterra MS C18 (5.0 µm, 100 mm × 2.1 mm) or equivalent[4][5] |

| Mobile Phase A | Water with 0.1% formic acid[8] |

| Mobile Phase B | Acetonitrile[8] |

| Flow Rate | 300 µL/min[4][5] |

| Injection Volume | 7 µL[8] |

| Column Temperature | Ambient or controlled (e.g., 40°C) |

| Gradient Elution | A gradient is typically used to ensure good separation of Delamanid from matrix components. For example, starting with a lower percentage of mobile phase B and gradually increasing it.[8] |

Table 2: Mass Spectrometry Parameters

| Parameter | Typical Value |

| Mass Spectrometer | AB Sciex 5500 triple quadrupole mass spectrometer or equivalent[4][5] |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode[4][5] |

| Multiple Reaction Monitoring (MRM) Transitions | Specific precursor-to-product ion transitions are monitored for Delamanid and Delamanid-D4. These transitions are highly specific and provide the basis for quantification. |

| Delamanid | m/z 534.2 → 377.1 (example) |

| Delamanid-D4 | m/z 538.2 → 381.1 (example) |

| Ion Source Temperature | 550°C[9] |

| Ion Spray Voltage | 3000 V[9] |

Method Validation and Performance

A robust bioanalytical method using Delamanid-D4 as an internal standard should be validated according to regulatory guidelines. Key validation parameters are summarized below.

Table 3: Summary of Method Validation Parameters

| Parameter | Typical Acceptance Criteria | Reported Performance |

| Linearity (R²) | ≥ 0.99 | R² > 0.995[10] |

| Calibration Range | Dependent on the expected concentrations in samples. | 0.300 - 30.0 ng/mL in CSF[4][5]; 10.0 - 1000 ng/mL in breast milk[7] |

| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | 92.1% to 98.3% for Delamanid[7] |

| Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) | < 7.8%[7] |

| Extraction Recovery | Consistent and reproducible | > 98%[4][5] |

| Matrix Effect | Minimal and compensated for by the internal standard | Not explicitly quantified in all cited literature, but the use of a stable isotope-labeled IS is the standard approach to mitigate this. |

| Lower Limit of Quantification (LLOQ) | Sufficiently low to measure trough concentrations | 1 ng/mL for Delamanid[11] |

Signaling Pathway and Logical Relationships

The logic behind using a stable isotope-labeled internal standard is based on the principle of isotope dilution mass spectrometry.

Caption: The principle of using Delamanid-D4 to correct for analytical variability.

Conclusion

Delamanid-D4 is an indispensable tool for the accurate and precise quantification of Delamanid in various biological matrices using LC-MS/MS. Its use as an internal standard effectively compensates for analytical variability, ensuring reliable data for pharmacokinetic, toxicokinetic, and clinical studies. The methodologies outlined in this guide provide a solid foundation for researchers and drug development professionals to establish and validate robust bioanalytical assays for Delamanid.

References

- 1. journals.asm.org [journals.asm.org]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Liquid chromatography-tandem mass spectrometry analysis of delamanid and its metabolite in human cerebrospinal fluid using protein precipitation and on-line solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Validation and application of an online extraction and liquid chromatography tandem mass spectrometry assay for the analysis of delamanid and its DM-6705 metabolite in human breast milk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Development and Validation of a Liquid Chromatography-Tandem Mass Spectrometry Method for Quantifying Delamanid and its Metabolite in Small Hair Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Population Pharmacokinetics of Delamanid and its Main Metabolite DM-6705 in Drug-Resistant Tuberculosis Patients Receiving Delamanid Alone or Coadministered with Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Metabolic Pathways of Delamanid-D4

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document details the metabolic pathways of Delamanid. Delamanid-D4, a deuterated analog, is presumed to follow identical metabolic routes. This assumption is based on the common use of deuterated compounds as internal standards in pharmacokinetic studies, where they are expected to exhibit similar biochemical behavior to their non-deuterated counterparts.

Introduction

Delamanid is a crucial therapeutic agent in the treatment of multidrug-resistant tuberculosis (MDR-TB). A member of the nitro-dihydro-imidazooxazole class, it acts as a prodrug, requiring activation to exert its antimycobacterial effects through the inhibition of mycolic acid synthesis.[1][2] Understanding the metabolic fate of Delamanid is paramount for optimizing its clinical use, predicting potential drug-drug interactions, and ensuring patient safety. This guide provides a comprehensive overview of the metabolic pathways of Delamanid, with a focus on quantitative data, experimental methodologies, and visual representations of the involved biochemical transformations.

Core Metabolic Transformation: The Role of Albumin

The metabolism of Delamanid is unique in that it is primarily initiated by a non-hepatic enzyme system. The initial and major metabolic step is the cleavage of the 6-nitro-2,3-dihydroimidazo[2,1-b]oxazole moiety, leading to the formation of the primary metabolite, M1 (DM-6705).[1][3][4][5] This reaction is predominantly catalyzed by serum albumin.[3][4][5][6][7][8][9] The proposed mechanism involves a nucleophilic attack by amino acid residues of albumin on the electron-deficient carbon at the 5-position of the nitro-dihydro-imidazooxazole ring of Delamanid.[4][5] This albumin-mediated metabolism is a key determinant of Delamanid's pharmacokinetic profile.[3]

Following the formation of M1, further metabolism proceeds along three distinct pathways, primarily involving hepatic cytochrome P450 (CYP) enzymes, with CYP3A4 playing a significant role.[1][3][4]

Quantitative Metabolic Data

The following tables summarize the available quantitative data on the metabolism of Delamanid.

Table 1: In Vitro Half-life of Delamanid in Plasma

| Species | Half-life (hours) |

| Human | 0.64[5] |

| Dog | 0.84[5] |

| Rabbit | 0.87[5] |

| Mouse | 1.90[5] |

| Rat | 3.54[5] |

Table 2: Michaelis-Menten Kinetic Parameters for M1 Formation

| System | K_m (µM) |

| Human Plasma | 67.8[5] |

| Human Serum Albumin (HSA) | 51.5[5] |

Metabolic Pathways of Delamanid

The metabolic cascade of Delamanid begins with its conversion to M1, which then serves as the substrate for three subsequent pathways leading to a series of downstream metabolites (M2-M8).

Caption: Overview of the main metabolic pathways of Delamanid.

Pathway 1: The major pathway in humans involves the hydroxylation of the oxazole moiety of M1 to form M2, which is subsequently oxidized by CYP3A4 to the ketone form, M3.[3]

Pathway 2: This pathway is initiated by the hydrolysis and deamination of the oxazole amine of M1 to yield M4.[1] M4 then undergoes hydroxylation to form M6 and M7, which are further oxidized to another ketone metabolite, M8.[1]

Pathway 3: Involves the hydrolytic cleavage of the oxazole ring of M1 to produce M5.[1]

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of metabolic studies. Below are summaries of methodologies typically employed in the investigation of Delamanid metabolism.

In Vitro Metabolism Studies

-

Objective: To determine the metabolic stability and identify the metabolites of Delamanid in plasma and with purified proteins.

-

Methodology:

-

Incubation: Delamanid is incubated with plasma from various species (human, dog, rabbit, mouse, rat) or with purified human serum albumin (HSA) at 37°C.[5]

-

Sample Preparation: At designated time points, aliquots of the incubation mixture are taken, and the reaction is quenched, typically by protein precipitation with an organic solvent like acetonitrile.

-

Internal Standard: A deuterated analog, such as Delamanid-D4, is added as an internal standard for accurate quantification.[4]

-

Analysis: The samples are analyzed by liquid chromatography-mass spectrometry (LC-MS) to identify and quantify Delamanid and its metabolites.[3][4]

-

-

Kinetic Analysis: To determine the kinetic parameters (K_m and V_max), varying concentrations of Delamanid are incubated with plasma or HSA, and the rate of M1 formation is measured.[5]

Caption: A typical workflow for in vitro metabolism studies of Delamanid.

In Vivo Metabolism Studies

-

Objective: To characterize the pharmacokinetic profile and identify the metabolites of Delamanid in animal models and humans after oral administration.

-

Methodology:

-

Dosing: Delamanid is administered orally to the study subjects (e.g., rodents, dogs, humans).[3]

-

Sample Collection: Blood samples are collected at various time points after dosing. Plasma is separated by centrifugation.

-

Sample Processing: Plasma samples are typically processed by protein precipitation.

-

LC-MS Analysis: The processed samples are analyzed by LC-MS to determine the concentrations of Delamanid and its metabolites over time.[3]

-

Pharmacokinetic Analysis: The concentration-time data are used to calculate key pharmacokinetic parameters such as half-life, clearance, and volume of distribution.

-

CYP Inhibition and Induction Assays

-

Objective: To evaluate the potential of Delamanid and its metabolites to inhibit or induce cytochrome P450 enzymes.

-

Methodology:

-

Inhibition Assay: Delamanid and its metabolites are incubated with human liver microsomes and specific CYP isoform probe substrates. The inhibition of the metabolism of the probe substrate is measured to determine the inhibitory potential (IC50).[10]

-

Induction Assay: Cultured human hepatocytes are treated with Delamanid, and the induction of CYP enzyme activity and mRNA levels (e.g., for CYP1A2, CYP2B6, CYP2C9, and CYP3A4) is assessed.[10]

-

Conclusion

The metabolism of Delamanid is a complex process initiated by a unique albumin-mediated activation, followed by multiple pathways involving hepatic enzymes. The primary metabolite, M1, is a crucial intermediate that leads to a cascade of further biotransformations. A thorough understanding of these pathways, supported by robust quantitative data and detailed experimental protocols, is essential for the continued development and safe and effective clinical use of Delamanid in the global fight against multidrug-resistant tuberculosis. The lack of significant inhibition or induction of major CYP enzymes by Delamanid at clinically relevant concentrations suggests a low potential for clinically significant drug-drug interactions mediated by this mechanism.[10]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacokinetics and Metabolism of Delamanid, a Novel Anti-Tuberculosis Drug, in Animals and Humans: Importance of Albumin Metabolism In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Metabolic Mechanism of Delamanid, a New Anti-Tuberculosis Drug, in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The role of delamanid in the treatment of drug-resistant tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Delamanid: From discovery to its use for pulmonary multidrug-resistant tuberculosis (MDR-TB) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Profile of delamanid for the treatment of multidrug-resistant tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Delamanid does not inhibit or induce cytochrome p450 enzymes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Studies on the Efficacy of Delamanid-D4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tuberculosis (TB) remains a significant global health threat, exacerbated by the rise of multidrug-resistant (MDR-TB) and extensively drug-resistant (XDR-TB) strains of Mycobacterium tuberculosis. Delamanid, a nitro-dihydro-imidazooxazole derivative, has emerged as a crucial component of treatment regimens for MDR-TB.[1][2][3] It functions as a prodrug that, upon activation by the mycobacterial F420 coenzyme system, inhibits the synthesis of mycolic acids, essential components of the bacterial cell wall.[1][4][5][6] This technical guide explores the preclinical rationale and hypothetical preliminary efficacy studies for Delamanid-D4, a deuterated version of Delamanid. The strategic replacement of four hydrogen atoms with deuterium (D) in the Delamanid molecule is hypothesized to modulate its pharmacokinetic profile, potentially leading to improved efficacy and safety.

The "kinetic isotope effect" is a well-documented phenomenon where the substitution of hydrogen with the heavier isotope deuterium can slow down metabolic reactions, as the carbon-deuterium bond is stronger than the carbon-hydrogen bond.[7][] This can lead to a longer drug half-life, reduced formation of certain metabolites, and potentially a more favorable side-effect profile.[7][][9][10] This guide will extrapolate from the known data of Delamanid and the principles of deuteration to outline a framework for the preliminary investigation of Delamanid-D4's efficacy.

Quantitative Data Summary

While no direct clinical or preclinical data for Delamanid-D4 currently exists in the public domain, the established efficacy of Delamanid provides a benchmark for potential improvements. The following tables summarize key efficacy data from clinical trials of the parent compound, Delamanid.

Table 1: Delamanid Efficacy in Patients with Multidrug-Resistant Tuberculosis (MDR-TB)

| Trial/Study | Patient Population | Treatment Arm | Key Efficacy Endpoint | Outcome |

| Phase IIb (Trial 204) | MDR-TB Patients | Delamanid (100 mg BID) + OBR | 2-month sputum culture conversion (SCC) | 45.4% |

| Delamanid (200 mg BID) + OBR | 2-month SCC | 41.9% | ||

| Placebo + OBR | 2-month SCC | 29.6% | ||

| Observational Study (Trial 208 & Study 116) | MDR-TB Patients | Delamanid (≥6 months) + OBR | Favorable outcome at 24 months | 74.5% |

| Delamanid (≤2 months) + OBR | Favorable outcome at 24 months | 55.0% | ||

| Delamanid (≥6 months) + OBR | Mortality at 24 months | 1.0% | ||

| Delamanid (≤2 months) + OBR | Mortality at 24 months | 8.3% | ||

| Phase III (Trial 242-12-232) | MDR-TB Patients | Delamanid + OBR | Median time to SCC | 51 days |

| Placebo + OBR | Median time to SCC | 57 days | ||

| Compassionate Use | MDR-TB/XDR-TB Patients with limited options | Delamanid + OBR | Culture-negative status at 24 weeks | 80% |

OBR: Optimized Background Regimen; BID: Twice daily. Data sourced from multiple clinical trials and observational studies.[11][12][13][14][15]

Experimental Protocols

The following are proposed, detailed methodologies for key experiments to evaluate the preliminary efficacy of Delamanid-D4, based on standard practices for anti-tubercular drug development.

In Vitro Minimum Inhibitory Concentration (MIC) Determination

-

Objective: To determine the in vitro potency of Delamanid-D4 against Mycobacterium tuberculosis and compare it with Delamanid.

-

Methodology:

-

Strain Selection: Use a panel of well-characterized laboratory strains (e.g., H37Rv) and clinical isolates of M. tuberculosis, including drug-susceptible, MDR, and XDR strains.

-

Culture Medium: Employ Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80.

-

Drug Preparation: Prepare stock solutions of Delamanid and Delamanid-D4 in dimethyl sulfoxide (DMSO). Serially dilute the compounds in the culture medium to achieve a range of final concentrations.

-

Inoculum Preparation: Grow M. tuberculosis to mid-log phase, and adjust the bacterial suspension to a McFarland standard of 1.0, followed by a 1:20 dilution to achieve the final inoculum.

-

Assay: In a 96-well microplate, add the bacterial inoculum to the wells containing the serially diluted drugs. Include a drug-free control and a sterile control.

-

Incubation: Incubate the plates at 37°C for 7-14 days.

-

Endpoint Reading: Assess bacterial growth visually or by measuring optical density at 600 nm. The MIC is defined as the lowest drug concentration that inhibits visible bacterial growth.

-

In Vivo Efficacy in a Murine Model of Chronic Tuberculosis

-

Objective: To evaluate the in vivo bactericidal activity of Delamanid-D4 in a well-established mouse model of chronic TB infection.

-

Methodology:

-

Animal Model: Use BALB/c mice, 6-8 weeks old.

-

Infection: Infect mice via aerosol with a low dose of M. tuberculosis H37Rv to establish a chronic infection.

-

Treatment Groups: After 4-6 weeks of infection to allow for the establishment of a chronic state, randomize mice into the following treatment groups:

-

Vehicle control (e.g., 0.5% methylcellulose)

-

Delamanid (standard dose)

-

Delamanid-D4 (equivalent molar dose to Delamanid)

-

Positive control (e.g., a standard first-line TB drug regimen)

-

-

Drug Administration: Administer drugs orally, once daily, for 4-8 weeks.

-

Efficacy Assessment: At specified time points (e.g., 0, 4, and 8 weeks of treatment), euthanize a subset of mice from each group. Aseptically remove the lungs and spleen, homogenize the tissues, and plate serial dilutions on Middlebrook 7H11 agar plates.

-

Endpoint: After 3-4 weeks of incubation at 37°C, count the number of colony-forming units (CFUs) to determine the bacterial load in the organs. A significant reduction in CFU counts compared to the vehicle control indicates efficacy.

-

Visualizations

Signaling Pathway and Mechanism of Action

The proposed mechanism of action for Delamanid-D4 is expected to be identical to that of Delamanid, as deuteration should not alter its pharmacodynamic properties. The key difference is anticipated in its metabolic stability.

Caption: Proposed mechanism of action for Delamanid-D4 in M. tuberculosis.

Experimental Workflow

The following diagram outlines a logical workflow for the preclinical evaluation of Delamanid-D4.

References

- 1. Delamanid: A new armor in combating drug-resistant tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The role of delamanid in the treatment of drug-resistant tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Delamanid - Wikipedia [en.wikipedia.org]

- 4. What is the mechanism of Delamanid? [synapse.patsnap.com]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. bioscientia.de [bioscientia.de]

- 9. researchgate.net [researchgate.net]

- 10. Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Delamanid improves outcomes and reduces mortality in multidrug-resistant tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Evidence base for policy formulation - The Use of Delamanid in the Treatment of Multidrug-Resistant Tuberculosis - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Comparative effectiveness of adding delamanid to a multidrug-resistant tuberculosis regimen comprised of three drugs likely to be effective | PLOS Global Public Health [journals.plos.org]

- 14. Efficacy and safety of delamanid in combination with an optimised background regimen for treatment of multidrug-resistant tuberculosis: a multicentre, randomised, double-blind, placebo-controlled, parallel group phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. newtbdrugs.org [newtbdrugs.org]

Methodological & Application

Application Note: High-Throughput Quantification of Delamanid in Biological Matrices using LC-MS/MS with Delamanid-D4 Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the quantitative analysis of Delamanid, a critical drug for multidrug-resistant tuberculosis, in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, Delamanid-D4, to ensure high accuracy and precision. The protocol is intended for researchers, scientists, and drug development professionals requiring a robust and reliable bioanalytical method for pharmacokinetic studies, therapeutic drug monitoring, and metabolism research.

Introduction

Delamanid is a nitro-dihydro-imidazooxazole derivative that functions as a prodrug, inhibiting the synthesis of mycolic acids in the cell wall of Mycobacterium tuberculosis.[1][2] Its efficacy in treating multidrug-resistant tuberculosis necessitates reliable methods for its quantification in various biological matrices to understand its pharmacokinetics, safety, and efficacy. LC-MS/MS offers the required sensitivity and selectivity for such analyses. The use of a deuterated internal standard, Delamanid-D4, is crucial for correcting matrix effects and variations in sample processing and instrument response, thereby ensuring the accuracy of the results.[3][4] This document outlines a comprehensive protocol for sample preparation, LC-MS/MS analysis, and data processing.

Experimental Protocols

Materials and Reagents

-

Delamanid analytical standard

-

Delamanid-D4 (internal standard)

-

Acetonitrile (HPLC or LC-MS grade)

-

Methanol (HPLC or LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Control biological matrix (e.g., human plasma, cerebrospinal fluid)

Sample Preparation (Protein Precipitation)

Protein precipitation is a common and effective method for extracting Delamanid from biological matrices like plasma and cerebrospinal fluid.[3][4]

-

Thaw frozen matrix samples on ice.

-

Spike 100 µL of the sample (calibration standards, quality controls, or unknown samples) with 10 µL of Delamanid-D4 internal standard working solution (concentration to be optimized based on expected analyte levels).

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

-

Vortex briefly and centrifuge before injection into the LC-MS/MS system.

Liquid Chromatography Conditions

The following are typical LC conditions that can be adapted and optimized for specific instrumentation.

| Parameter | Recommended Condition |

| LC System | Agilent 1260 HPLC system or equivalent[3][4] |

| Column | Waters Xterra MS C18 (5.0 µm, 100 mm × 2.1 mm) or equivalent[3][4] |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 300 µL/min[3][4] |

| Injection Volume | 5-10 µL |

| Column Temperature | 40°C |

| Gradient Elution | A linear gradient tailored to ensure separation from matrix components and metabolites. A typical gradient might start at 5-10% B, ramp up to 95% B, hold, and then re-equilibrate. |

Mass Spectrometry Conditions

Mass spectrometry detection is performed using a triple quadrupole mass spectrometer in the positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM).

| Parameter | Recommended Condition |

| Mass Spectrometer | AB Sciex 5500 triple quadrupole or equivalent[3][4] |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | To be optimized for the specific instrument. The following are representative:Delamanid: Precursor Ion > Product IonDelamanid-D4: Precursor Ion > Product Ion |

| Ion Source Temperature | 500°C |

| IonSpray Voltage | 5500 V |

| Curtain Gas | 30 psi |

| Collision Gas | Medium |

| Nebulizer Gas (GS1) | 50 psi |

| Heater Gas (GS2) | 50 psi |

Data Presentation

The performance of the LC-MS/MS method for Delamanid quantification should be validated according to regulatory guidelines. The following tables summarize typical validation parameters reported in the literature for various biological matrices.

Table 1: Method Validation Parameters for Delamanid in Human Cerebrospinal Fluid [3][4]

| Parameter | Result |

| Calibration Range | 0.300 - 30.0 ng/mL |

| Internal Standard | Delamanid-D4 |

| Accuracy | Within ±15% of nominal concentration |

| Precision | Intra- and inter-day CV < 15% |

| Extraction Recovery | >98% |

Table 2: Method Validation Parameters for Delamanid in Hair [5]

| Parameter | Delamanid | DM-6705 (Metabolite) |

| Linear Dynamic Range | 0.003–2.1 ng/mg | 0.03–21 ng/mg |

| Limit of Detection (LOD) | 0.0003 ng/mg | 0.003 ng/mg |

| Lower Limit of Quantitation (LLOQ) | 0.003 ng/mg | 0.03 ng/mg |

| Within-run Accuracy (%RE) | 5.30% - 8.89% | 4.59% - 11.04% |

| Between-run Accuracy (%RE) | 7.94% - 8.92% | 5.88% - 12.94% |

Visualizations

The following diagrams illustrate the experimental workflow and the metabolic pathway of Delamanid.

Caption: Experimental workflow for Delamanid quantification.

References

- 1. The role of delamanid in the treatment of drug-resistant tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. researchgate.net [researchgate.net]

- 4. Liquid chromatography-tandem mass spectrometry analysis of delamanid and its metabolite in human cerebrospinal fluid using protein precipitation and on-line solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Development and Validation of a Liquid Chromatography-Tandem Mass Spectrometry Method for Quantifying Delamanid and its Metabolite in Small Hair Samples - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of Delamanid using Delamanid-D4

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Delamanid is a crucial medication in the treatment of multidrug-resistant tuberculosis (MDR-TB). Accurate quantification of Delamanid in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and drug development research. This application note provides a detailed protocol for the quantitative analysis of Delamanid in biological samples using a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with Delamanid-D4 as the internal standard. Delamanid-D4, a deuterium-labeled analogue of Delamanid, is an ideal internal standard as it shares similar physicochemical properties with the analyte, ensuring accurate and precise quantification by compensating for matrix effects and variations in sample processing.[1][2][3]

Principle

This method employs liquid-liquid extraction to isolate Delamanid and the internal standard, Delamanid-D4, from the biological matrix. The extracted samples are then analyzed by reversed-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) operating in the positive ion electrospray ionization (ESI) and multiple reaction monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of Delamanid to Delamanid-D4 against a calibration curve.

Materials and Reagents

-

Delamanid reference standard

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Purified water (e.g., Milli-Q or equivalent)

-

Diethyl ether or tert-butyl methyl ether (for liquid-liquid extraction)[4][5]

-

Control biological matrix (e.g., human plasma, mouse plasma, cerebrospinal fluid)

Equipment

-

Liquid chromatograph (LC) system

-

Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source

-

Analytical balance

-

Microcentrifuge

-

Vortex mixer

-

Pipettes and tips

-

Sample vials

Experimental Workflow

Caption: Workflow for the quantitative analysis of Delamanid.

Protocols

Preparation of Stock and Working Solutions

-

Delamanid Stock Solution (1 mg/mL): Accurately weigh 1 mg of Delamanid reference standard and dissolve it in 1 mL of methanol.

-

Delamanid-D4 Stock Solution (1 mg/mL): Accurately weigh 1 mg of Delamanid-D4 and dissolve it in 1 mL of methanol.

-

Working Solutions: Prepare serial dilutions of the Delamanid stock solution in methanol to create working solutions for calibration standards and quality control (QC) samples. Similarly, prepare a working solution of Delamanid-D4 in methanol at an appropriate concentration (e.g., 100 ng/mL).

Sample Preparation (Liquid-Liquid Extraction)

-

Pipette 100 µL of the biological sample (e.g., plasma) into a microcentrifuge tube.

-

Add 10 µL of the Delamanid-D4 internal standard working solution to each sample, except for the blank matrix samples.

-

Vortex briefly to mix.

-

Add 500 µL of extraction solvent (e.g., diethyl ether or tert-butyl methyl ether).[4][5]

-

Vortex vigorously for 5 minutes.

-

Centrifuge at 10,000 x g for 5 minutes.

-

Carefully transfer the upper organic layer to a new tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

-

Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

The following are typical starting conditions and may require optimization for your specific instrumentation.

| Parameter | Condition |

| LC System | |

| Column | Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient Elution | Start with 20% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to 20% B and equilibrate. |

| MS/MS System | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Delamanid: m/z 535.2 → 352.1 (Quantifier), 535.2 → 220.1 (Qualifier) Delamanid-D4: m/z 539.2 → 356.1 |

| Dwell Time | 100 ms |

| Collision Energy (CE) | Optimized for the specific instrument |

| Cone Voltage (CV) | Optimized for the specific instrument |

Data Analysis

-

Calibration Curve: Prepare calibration standards by spiking the control biological matrix with known concentrations of Delamanid. Process these standards alongside the unknown samples. Construct a calibration curve by plotting the peak area ratio of Delamanid to Delamanid-D4 against the nominal concentration of Delamanid. A linear regression with a weighting factor of 1/x² is typically used.

-

Quantification: Determine the concentration of Delamanid in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Quality Control: Analyze QC samples at low, medium, and high concentrations in triplicate to ensure the accuracy and precision of the assay.

Method Validation Summary

The following table summarizes typical validation parameters for the quantitative analysis of Delamanid using an LC-MS/MS method.

| Parameter | Typical Range/Value |

| Linearity (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 0.5 - 10 ng/mL in plasma[4][5] |

| Upper Limit of Quantification (ULOQ) | 1000 - 5000 ng/mL in plasma[4][5] |

| Intra-day Precision (%CV) | < 15% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |

| Recovery (%) | > 80% |

| Matrix Effect | Minimal and compensated by the internal standard |

| Stability | Stable under various storage and handling conditions (e.g., freeze-thaw cycles, short-term benchtop, long-term storage). |

Signaling Pathway and Logical Relationships

The use of a stable isotope-labeled internal standard like Delamanid-D4 is a cornerstone of robust quantitative bioanalysis by mass spectrometry. The underlying principle is based on the chemical and physical similarities between the analyte and the internal standard, which ensures they behave almost identically during sample preparation and analysis.

Caption: Rationale for using a stable isotope-labeled internal standard.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantitative analysis of Delamanid in biological matrices using Delamanid-D4 as an internal standard. The described LC-MS/MS method is sensitive, selective, and reliable, making it suitable for a wide range of research applications in the field of tuberculosis drug development and clinical research. Adherence to this protocol and proper method validation will ensure the generation of high-quality, reproducible data.

References

Application Notes and Protocols: Delamanid-D4 in Clinical Drug Monitoring

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delamanid is a crucial therapeutic agent in the fight against multidrug-resistant tuberculosis (MDR-TB). As with many potent antimicrobial agents, maintaining optimal therapeutic exposure is critical to ensure efficacy while minimizing potential toxicity, such as QT prolongation. Therapeutic Drug Monitoring (TDM) of delamanid is therefore a valuable tool in personalizing treatment regimens. The use of a stable isotope-labeled internal standard, such as Delamanid-D4, is the gold standard for quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), providing high accuracy and precision.[1][2][3] This document provides detailed application notes and protocols for the use of Delamanid-D4 in the clinical drug monitoring of delamanid.

Mechanism of Action

Delamanid is a prodrug that requires activation within Mycobacterium tuberculosis. The drug is activated by the deazaflavin-dependent nitroreductase (Ddn), which utilizes the cofactor F420. This activation process generates reactive nitrogen species, including nitric oxide. These reactive intermediates inhibit the synthesis of methoxy-mycolic and keto-mycolic acids, essential components of the mycobacterial cell wall, leading to cell lysis.[4][5][6][7][8] Resistance to delamanid can emerge through mutations in the genes involved in the F420 biosynthetic pathway.[5]

Quantitative Data

Table 1: Pharmacokinetic Parameters of Delamanid in Adult Patients with MDR-TB

| Parameter | Value | Reference |

| Time to Maximum Concentration (Tmax) | 4-5 hours | [9] |

| Apparent Volume of Distribution (Vz/F) | 2,100 L | [10] |

| Plasma Protein Binding | ≥99.5% | [10] |

| Elimination Half-life (t1/2) | 30-38 hours | [5] |

| Metabolism | Primarily by albumin, lesser extent by CYP3A4 | [10] |

| Effect of Food | Bioavailability increased ~2.7-fold with a standard meal | [9][10] |

| Steady-State | Reached in 10-14 days | [4] |

Table 2: Example LC-MS/MS Method Validation Parameters for Delamanid in Human Plasma

| Parameter | Delamanid | Delamanid-D4 (Internal Standard) |

| Linearity Range | 1 - 1000 ng/mL | N/A |

| Correlation Coefficient (r²) | >0.99 | N/A |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL | N/A |

| Intra-day Precision (%CV) | < 15% | N/A |

| Inter-day Precision (%CV) | < 15% | N/A |

| Accuracy (% bias) | Within ±15% | N/A |

| Extraction Recovery | > 85% | > 85% |

Note: The values in Table 2 are representative and may vary based on the specific laboratory and instrumentation.

Experimental Protocols

Protocol 1: Quantification of Delamanid in Human Plasma using LC-MS/MS with Delamanid-D4 Internal Standard

This protocol outlines a method for the extraction and quantification of delamanid from human plasma samples.

1. Materials and Reagents

-

Delamanid analytical standard

-

Delamanid-D4 internal standard (IS)

-

Acetonitrile (ACN), LC-MS grade

-

Methanol (MeOH), LC-MS grade

-

Formic acid, LC-MS grade

-

Ultrapure water

-

Human plasma (drug-free for calibration standards and quality controls)

-

Microcentrifuge tubes

-

Pipettes and tips

-

Vortex mixer

-

Centrifuge

-

LC-MS/MS system (e.g., Agilent 1260 HPLC with AB Sciex 5500 triple quadrupole MS)[1][7]

2. Preparation of Stock and Working Solutions

-

Delamanid Stock Solution (1 mg/mL): Accurately weigh and dissolve delamanid in methanol.

-

Delamanid-D4 Stock Solution (1 mg/mL): Accurately weigh and dissolve Delamanid-D4 in methanol.

-

Delamanid Working Solutions: Serially dilute the delamanid stock solution with 50:50 (v/v) ACN:water to prepare calibration standards and quality control (QC) samples at appropriate concentrations.

-

Delamanid-D4 Working Solution (e.g., 100 ng/mL): Dilute the Delamanid-D4 stock solution with ACN. This will be the protein precipitation and internal standard spiking solution.

3. Sample Preparation (Protein Precipitation)

-

Label microcentrifuge tubes for blank, calibration standards, QCs, and unknown patient samples.

-

Pipette 50 µL of the respective sample (blank plasma, spiked plasma for standards/QCs, or patient plasma) into the labeled tubes.

-

Add 150 µL of the Delamanid-D4 working solution (in ACN) to each tube.

-

Vortex each tube for 30 seconds to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions

-

LC System: Agilent 1260 HPLC or equivalent

-

Analytical Column: Waters Xterra MS C18 (5.0 µm, 100 mm × 2.1 mm) or equivalent[1][7]

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Injection Volume: 5-10 µL

-

Gradient Elution:

-

Start with 30% B

-

Linearly increase to 95% B over 3 minutes

-

Hold at 95% B for 1 minute

-

Return to 30% B over 0.5 minutes

-

Hold at 30% B for 1.5 minutes for column re-equilibration

-

-

Total Run Time: Approximately 6 minutes

-

MS System: AB Sciex 5500 Triple Quadrupole or equivalent

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Multiple Reaction Monitoring (MRM) Transitions:

Analyte Precursor Ion (m/z) Product Ion (m/z) Delamanid 535.2 394.2 Delamanid-D4 539.2 398.2 (Note: These transitions should be optimized on the specific instrument used.)

5. Data Analysis

-

Integrate the peak areas for delamanid and Delamanid-D4 for each injection.

-

Calculate the peak area ratio (Delamanid / Delamanid-D4).

-

Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards. A linear regression with 1/x² weighting is typically used.

-

Determine the concentration of delamanid in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Concluding Remarks

The therapeutic drug monitoring of delamanid is a critical component of ensuring treatment success for patients with MDR-TB. The use of Delamanid-D4 as an internal standard in LC-MS/MS analysis provides a robust, sensitive, and specific method for the accurate quantification of delamanid in clinical samples. The protocols and data presented herein offer a comprehensive guide for researchers and clinicians to establish and validate this essential analytical methodology in their laboratories. Adherence to good laboratory practices and thorough method validation are paramount for reliable clinical decision-making.

References

- 1. Liquid chromatography-tandem mass spectrometry analysis of delamanid and its metabolite in human cerebrospinal fluid using protein precipitation and on-line solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Prediction of Human Pharmacokinetic Profiles of the Antituberculosis Drug Delamanid from Nonclinical Data: Potential Therapeutic Value against Extrapulmonary Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development and Validation of a Liquid Chromatography-Tandem Mass Spectrometry Method for Quantifying Delamanid and its Metabolite in Small Hair Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Population Pharmacokinetic Analysis of Delamanid in Patients with Pulmonary Multidrug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Liquid Chromatography-Tandem Mass Spectrometry Methods for Determination of Delamanid in Mouse Plasma and Lung [scirp.org]

- 7. researchgate.net [researchgate.net]

- 8. ijnrd.org [ijnrd.org]

- 9. researchgate.net [researchgate.net]

- 10. Pharmacokinetics of bedaquiline, delamanid and clofazimine in patients with multidrug-resistant tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Preparation of Delamanid-D4 Stock Solutions

These application notes provide a detailed protocol for the preparation of Delamanid-D4 stock solutions for use in various research applications. Delamanid-D4 is the deuterium-labeled form of Delamanid, an antimycobacterial agent that inhibits the synthesis of mycolic acids, crucial components of the mycobacterial cell wall[1][2][3]. Due to its isotopic labeling, Delamanid-D4 is frequently utilized as an internal standard in quantitative bioanalytical assays, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the accurate measurement of Delamanid in biological matrices[4].

Data Presentation: Physicochemical Properties of Delamanid-D4

A clear understanding of the physicochemical properties of Delamanid-D4 is essential for accurate stock solution preparation. The key properties are summarized in the table below.

| Property | Value | Reference(s) |

| Synonyms | OPC-67683-d4 | [5] |

| Molecular Formula | C₂₅H₂₁D₄F₃N₄O₆ | [6] |

| Molecular Weight | 538.51 g/mol | [1][5] |

| Appearance | White to off-white crystalline solid | [6][7] |

| Purity | ≥98% | [7] |

| Solubility (at room temperature) | DMSO: ≥ 20 mg/mL (37.14 mM)DMF: ≥ 25 mg/mL (46.42 mM) | [5][8] |

| Insolubility | Practically insoluble in water | [] |

| Storage (Solid Form) | Store at -20°C for up to 4 years | [7] |

Experimental Protocol: Preparation of a 10 mM Delamanid-D4 Stock Solution in DMSO

This protocol details the steps to prepare a 10 mM stock solution of Delamanid-D4 in high-purity dimethyl sulfoxide (DMSO).

Materials:

-

Delamanid-D4 solid powder (≥98% purity)

-

Anhydrous/Dry Dimethyl Sulfoxide (DMSO), ≥99.7% purity

-

Inert gas (e.g., Argon or Nitrogen)

-

Sterile, amber glass vials or polypropylene cryovials with secure caps

-

Calibrated analytical balance

-

Calibrated micropipettes and sterile, filtered pipette tips

-

Vortex mixer

-

Sonicator (optional, but recommended)

Procedure:

-

Pre-handling Preparation:

-

Allow the vial containing Delamanid-D4 solid and the anhydrous DMSO to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture. Hygroscopic DMSO can significantly impact the solubility of the compound[5][10].

-

Ensure all glassware and equipment are clean, dry, and free of contaminants.

-

-

Weighing Delamanid-D4:

-

Tare the analytical balance with a clean, empty weighing vessel (e.g., a microcentrifuge tube or weighing paper).

-

Carefully weigh the desired amount of Delamanid-D4 powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.385 mg of Delamanid-D4.

-

Calculation: Mass (mg) = Desired Concentration (mM) × Volume (L) × Molecular Weight ( g/mol )

-

Mass = 10 mmol/L × 0.001 L × 538.51 g/mol = 0.53851 g = 5.385 mg

-

-

-

Solvent Addition:

-

Transfer the weighed Delamanid-D4 powder to a sterile amber vial appropriate for the final volume.

-

Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the vial. For the 5.385 mg example, add 1.0 mL of DMSO.

-

It is recommended to purge the headspace of the vial with an inert gas like argon or nitrogen before capping to minimize oxidation[7].

-

-

Dissolution:

-

Securely cap the vial and vortex thoroughly for 1-2 minutes to facilitate dissolution.

-

Visually inspect the solution for any undissolved particles. If particles remain, sonicate the vial in an ultrasonic water bath for 5-10 minutes[8]. Gentle warming to 37°C can also aid dissolution[8].

-

Repeat vortexing and sonication until the solution is clear and homogenous.

-

-

Aliquoting and Storage:

-

Once fully dissolved, it is best practice to aliquot the stock solution into smaller, single-use volumes in sterile cryovials[8]. This prevents contamination and degradation from repeated freeze-thaw cycles.

-

Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

-

Storage of Stock Solutions:

Proper storage is critical to maintain the stability and integrity of the Delamanid-D4 stock solution.

| Storage Temperature | Shelf Life | Reference(s) |

| -20°C | 1 month | [5][8] |

| -80°C | 6 months | [5][8] |

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the key steps in the preparation of the Delamanid-D4 stock solution.

Caption: Workflow for preparing Delamanid-D4 stock solution.

Safety Precautions

-

Delamanid-D4 should be handled as a potentially hazardous material.

-

Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, at all times.

-

All handling of the solid powder and preparation of the stock solution should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation.

-

Consult the Safety Data Sheet (SDS) for comprehensive safety information before use[7].

References

- 1. Delamanid D4 | TargetMol [targetmol.com]

- 2. Recent evidence on delamanid use for rifampicin-resistant tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Mechanism of Action, Resistance, Synergism, and Clinical Implications of Delamanid Against Multidrug-Resistant Mycobacterium tuberculosis [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. esschemco.com [esschemco.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. glpbio.com [glpbio.com]

- 10. selleckchem.com [selleckchem.com]

Application Note: Identifying Gene Function in Drug Action and Resistance using CRISPR Screening with Delamanid-D4

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant Mycobacterium tuberculosis (Mtb) necessitates the development of novel therapeutic strategies and a deeper understanding of drug mechanisms and resistance pathways. Delamanid is a potent anti-tubercular agent that inhibits the synthesis of mycolic acids, crucial components of the mycobacterial cell wall.[1][2][3] It is a prodrug activated by the deazaflavin-dependent nitroreductase (Ddn) within the F420 coenzyme system of Mtb.[1][3] Resistance to Delamanid is often associated with mutations in genes involved in this F420 bioactivation pathway.[4]

CRISPR-based functional genomics screening is a powerful tool for systematically identifying genes that modulate drug sensitivity and resistance.[5][6][7] This application note provides a detailed protocol for utilizing a pooled CRISPR-knockout (CRISPR-KO) or CRISPR-interference (CRISPRi) library in Mtb to identify genes whose perturbation affects sensitivity to Delamanid. Furthermore, we discuss the application of Delamanid-D4, a deuterated form of Delamanid, in subsequent mechanistic studies. The replacement of hydrogen with deuterium can alter the drug's metabolic profile, offering a valuable tool for investigating drug metabolism and target engagement without significantly changing its fundamental chemical properties.[8][][][11]

Key Applications

-

Identification of genes that confer resistance or sensitivity to Delamanid.

-

Elucidation of the mechanism of action of Delamanid and related nitroimidazoles.

-

Discovery of novel drug targets for combination therapies to overcome resistance.

-

Understanding the role of the mycobacterial cell wall biosynthesis pathway in drug susceptibility.

Experimental Workflow Overview

A pooled CRISPR library screen involves introducing a diverse library of single-guide RNAs (sgRNAs) into a population of Mtb expressing a Cas nuclease. Each sgRNA is designed to target and either knock out (CRISPR-KO) or repress the expression of (CRISPRi) a specific gene. The population of mutant bacteria is then cultured in the presence and absence of Delamanid. By comparing the representation of each sgRNA in the treated versus the control populations via next-generation sequencing (NGS), genes that influence Delamanid sensitivity can be identified. Genes whose sgRNAs are depleted in the Delamanid-treated population are potential sensitivity genes, while those whose sgRNAs are enriched are potential resistance genes.

Figure 1. Experimental workflow for a pooled CRISPR screen with Delamanid.

Signaling Pathway: Delamanid Activation and Mechanism of Action

Delamanid is a prodrug that requires activation within Mycobacterium tuberculosis to exert its bactericidal effects. This activation is a multi-step process involving the F420 coenzyme system. The activated form of Delamanid then inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall, leading to cell death. Resistance to Delamanid typically arises from mutations in the genes encoding the enzymes of this activation pathway.

Figure 2. Delamanid activation, mechanism of action, and resistance pathway.

Quantitative Data from CRISPR Screens

The results of a CRISPR screen are typically represented as the log2 fold change (LFC) of each sgRNA in the Delamanid-treated population compared to the control. A negative LFC indicates depletion (sensitivity), while a positive LFC indicates enrichment (resistance). The following tables provide a template for summarizing such quantitative data.

Table 1: Genes Associated with Increased Sensitivity to Delamanid (Negative Selection)

| Gene (Mtb H37Rv) | Description | Average Log2 Fold Change (LFC) | p-value |

| rvXXXXc | Putative protein | -3.5 | <0.001 |

| rvYYYYc | Conserved hypothetical protein | -2.8 | <0.005 |

| rvZZZZc | Probable enzyme | -2.1 | <0.01 |

Table 2: Genes Associated with Resistance to Delamanid (Positive Selection)

| Gene (Mtb H37Rv) | Description | Average Log2 Fold Change (LFC) | p-value |

| ddn (Rv3547) | F420-dependent nitroreductase | +4.2 | <0.001 |

| fbiC | Coenzyme F420 biosynthesis protein | +3.7 | <0.001 |

| rv0078 | Transcriptional repressor | +2.5 | <0.005 |

Note: The data presented in these tables are illustrative and should be replaced with actual experimental results. A study by Yan et al. (2022) identified rv0078 as a gene conferring resistance to Delamanid in a CRISPR screen.[12]

Experimental Protocols

Protocol 1: Pooled CRISPR Library Transduction into M. tuberculosis

This protocol outlines the steps for introducing a pooled sgRNA library into Mtb expressing a Cas nuclease.

Materials:

-

M. tuberculosis strain expressing Cas9 or dCas9

-

Pooled sgRNA lentiviral library

-

7H9 broth supplemented with OADC, glycerol, and Tween 80

-

Hygromycin or other appropriate selection antibiotic

-

7H10 agar plates with appropriate supplements and antibiotics

-

Electroporator and cuvettes

Procedure:

-

Prepare Electrocompetent Mtb:

-

Culture the Mtb Cas9/dCas9 strain to mid-log phase (OD600 ≈ 0.6-0.8).

-

Wash the cells three times with ice-cold 10% glycerol.

-

Resuspend the final cell pellet in 1/100th of the original culture volume with 10% glycerol.

-

-

Transduction:

-

Thaw an aliquot of the pooled sgRNA lentiviral library on ice.

-

Add the viral supernatant to the electrocompetent Mtb cells at a low multiplicity of infection (MOI) of 0.3-0.5 to ensure that most cells receive only one sgRNA.

-

Incubate on ice for 30 minutes.

-

Electroporate the mixture using appropriate settings for Mtb.

-

-

Recovery and Selection:

-

Immediately add 1 ml of 7H9 recovery broth and incubate at 37°C for 24-48 hours with gentle shaking.

-

Plate serial dilutions of the culture on 7H10 agar plates containing the selection antibiotic to determine transduction efficiency.

-

Expand the remaining transduced culture in liquid 7H9 broth with the selection antibiotic to generate a sufficient number of cells for the screen (aim for at least 200-500x coverage of the sgRNA library).

-

Protocol 2: CRISPR Screen with Delamanid

This protocol describes the selection process to identify genes affecting Delamanid sensitivity.

Materials:

-

Transduced Mtb pooled library

-

7H9 broth with appropriate supplements and selection antibiotic

-

Delamanid (and Delamanid-D4 for follow-up studies)

-

DMSO (vehicle control)

Procedure:

-

Determine Delamanid MIC:

-

Perform a standard microplate alamarBlue assay (MABA) to determine the minimum inhibitory concentration (MIC) of Delamanid for the Mtb Cas9/dCas9 strain.

-

-

Screening:

-

Inoculate two large cultures of the transduced Mtb library at a starting OD600 of 0.05.

-

To one culture, add Delamanid at a concentration of approximately 1x MIC.

-

To the second culture, add an equivalent volume of DMSO as a vehicle control.

-

Culture the cells for a sufficient period to allow for selection (e.g., 10 generations).[12][13] Maintain the cultures in log phase by periodic dilution into fresh media.

-

-

Harvesting:

-

Pellet the cells from both the Delamanid-treated and control cultures by centrifugation.

-

Wash the pellets with PBS and store at -80°C until genomic DNA extraction.

-

Protocol 3: Sample Preparation for Next-Generation Sequencing

This protocol details the extraction of genomic DNA and amplification of sgRNA sequences for NGS analysis.

Materials:

-

Frozen Mtb cell pellets

-

Genomic DNA extraction kit suitable for mycobacteria (e.g., CTAB-lysozyme method)[13]

-

PCR primers flanking the sgRNA cassette

-

High-fidelity DNA polymerase

-

PCR purification kit

-

NGS platform (e.g., Illumina)

Procedure:

-

Genomic DNA Extraction:

-

Extract genomic DNA (gDNA) from the cell pellets of both Delamanid-treated and control populations following a validated protocol for Mtb.[13]

-

Quantify the gDNA and assess its purity.

-

-

sgRNA Amplification:

-

Perform PCR to amplify the sgRNA-encoding region from the extracted gDNA. Use a sufficient amount of gDNA as a template to maintain library representation.

-

Use primers that add the necessary adapters for the NGS platform.

-

-

Library Preparation and Sequencing:

-

Purify the PCR products.

-

Quantify the purified libraries and pool them for sequencing.

-

Perform deep sequencing on an appropriate NGS platform to determine the read counts for each sgRNA in both the treated and control samples.

-

Protocol 4: Data Analysis

This protocol provides an overview of the bioinformatics workflow for identifying hit genes from the sequencing data.

Software:

-

Bioinformatics tools for CRISPR screen analysis (e.g., MAGeCK)[7]

Procedure:

-

Read Alignment and Counting:

-

Demultiplex the sequencing data and align the reads to the sgRNA library to obtain read counts for each sgRNA.

-

-

Normalization and Statistical Analysis:

-

Normalize the read counts to the total number of reads in each sample.

-

Use a statistical package like MAGeCK to calculate the log2 fold change (LFC) of each sgRNA between the Delamanid-treated and control samples.

-

Determine the statistical significance (p-value and false discovery rate) for the enrichment or depletion of each sgRNA.

-

-

Hit Identification:

-

Identify hit genes based on a defined threshold for LFC and statistical significance. Genes with significantly negative LFC are considered sensitizers, while those with significantly positive LFC are considered resistance genes.

-

Role of Delamanid-D4 in Mechanistic Studies

Following the identification of hit genes from the primary CRISPR screen, Delamanid-D4 can be employed in secondary assays to further investigate the mechanisms of action and resistance. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to a "kinetic isotope effect," slowing the rate of metabolic processes that involve the cleavage of this bond.[]

Potential Applications of Delamanid-D4:

-

Metabolic Stability Assays: Compare the metabolism of Delamanid and Delamanid-D4 in wild-type Mtb versus hit gene mutants. This can reveal if a particular gene product is involved in a metabolic pathway that is altered by deuteration.

-

Target Engagement Studies: Use Delamanid-D4 as a stable isotope-labeled internal standard in mass spectrometry-based assays to more accurately quantify the intracellular concentration of the active drug in different mutant strains.

-

Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: In more advanced studies, deuterated compounds can be used to assess how genetic perturbations affect the drug's PK/PD profile.[14]

Logical Relationships in Hit Validation

The validation of candidate genes identified in the CRISPR screen is a critical step to confirm their role in Delamanid susceptibility. This process typically involves a series of orthogonal experiments to establish a causal link between the gene and the phenotype.

Figure 3. Logical workflow for the validation of hits from a CRISPR screen.

Conclusion

The combination of CRISPR screening with Delamanid provides a powerful and unbiased approach to systematically probe the genetic determinants of its efficacy in M. tuberculosis. This methodology can uncover novel resistance mechanisms, identify potential targets for synergistic drug combinations, and deepen our understanding of the fundamental biology of Mtb. The integration of tools like Delamanid-D4 in follow-up studies further enhances the ability to dissect the intricate drug-gene interactions. The protocols and workflows described herein offer a comprehensive guide for researchers to apply this technology in the fight against tuberculosis.

References

- 1. What is the mechanism of Delamanid? [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. Delamanid - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Identification of Drug Resistance Genes Using a Pooled Lentiviral CRISPR/Cas9 Screening Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CRISPR-Cas9 library screening approach for anti-cancer drug discovery: overview and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Use of CRISPR-based screens to identify mechanisms of chemotherapy resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Accelerating Drug Discovery with Deuterated Labelled Compounds - AquigenBio [aquigenbio.com]

- 11. Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. CRISPR Screening and Comparative LC‐MS Analysis Identify Genes Mediating Efficacy of Delamanid and Pretomanid against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. nbinno.com [nbinno.com]

Application Notes and Protocols for Delamanid-D4 in Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Delamanid-D4 as an internal standard in cell-based assays for the quantification of Delamanid, a critical drug in the treatment of multidrug-resistant tuberculosis (MDR-TB). This document outlines the mechanism of action of Delamanid, its effects on host cell signaling, and detailed protocols for its application in research settings.

Introduction

Delamanid is a potent anti-mycobacterial agent belonging to the nitro-dihydro-imidazooxazole class of compounds. It is a prodrug that requires activation by the deazaflavin (F420)-dependent nitroreductase (Ddn) enzyme system within Mycobacterium tuberculosis (Mtb).[1] Once activated, Delamanid inhibits the synthesis of essential mycolic acids, specifically methoxy- and keto-mycolic acids, which are vital components of the mycobacterial cell wall.[1] This disruption of the cell wall leads to bacterial cell death. Delamanid-D4 is a stable, deuterium-labeled isotopologue of Delamanid, designed for use as an internal standard in analytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), to ensure accurate quantification of Delamanid in complex biological matrices.

Quantitative Data Summary

The following table summarizes key quantitative data for Delamanid in cell-based assays. This information is crucial for experimental design and data interpretation.

| Parameter | Value | Cell Type | Target Organism | Reference |

| Intracellular Efficacy | ||||

| MIC (Minimum Inhibitory Concentration) | 0.006 - 0.024 µg/mL | - | M. tuberculosis | [1][2] |

| Intracellular Activity | 0.1 µg/mL (at 4h) | Human Macrophages | M. tuberculosis | [2] |

| Host Cell Effects | ||||